![molecular formula C34H40O8 B7774584 dipentyl 2,2'-((4-(2-([1,1'-biphenyl]-4-yloxy)acetyl)-1,3-phenylene)bis(oxy))diacetate](/img/structure/B7774584.png)
dipentyl 2,2'-((4-(2-([1,1'-biphenyl]-4-yloxy)acetyl)-1,3-phenylene)bis(oxy))diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes biphenyl and acetyl groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate typically involves multiple steps. The synthetic route generally includes the following steps:
Formation of Biphenyl-4-yloxy Acetyl Intermediate: This step involves the reaction of biphenyl with acetyl chloride in the presence of a base such as pyridine to form the biphenyl-4-yloxy acetyl intermediate.
Coupling with Benzene-1,3-diyl Derivative: The intermediate is then reacted with a benzene-1,3-diyl derivative under specific conditions to form the desired compound.
Esterification: The final step involves esterification with pentanol to form Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate involves its interaction with specific molecular targets and pathways. The biphenyl and acetyl groups in the compound allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate can be compared with similar compounds such as:
Dimethyl 2,2’-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate: This compound has similar structural features but differs in the ester groups, which can affect its reactivity and applications.
4,4′-[4,4′-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate: This compound includes perfluorinated groups, which can impart different chemical and physical properties.
Properties
IUPAC Name |
pentyl 2-[3-(2-oxo-2-pentoxyethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40O8/c1-3-5-10-20-38-33(36)24-41-29-18-19-30(32(22-29)42-25-34(37)39-21-11-6-4-2)31(35)23-40-28-16-14-27(15-17-28)26-12-8-7-9-13-26/h7-9,12-19,22H,3-6,10-11,20-21,23-25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXBUTUSTUNAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(=O)OCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
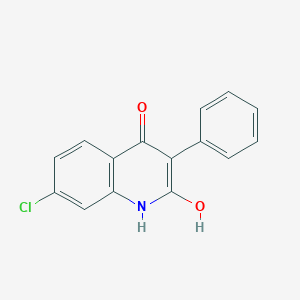
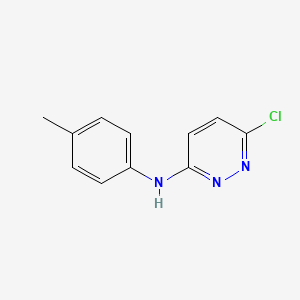
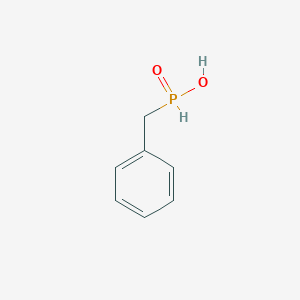
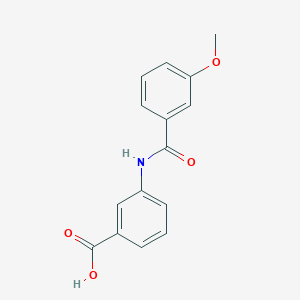
![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide](/img/structure/B7774530.png)

![3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid](/img/structure/B7774551.png)
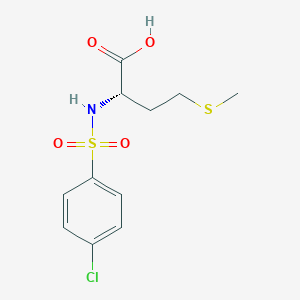
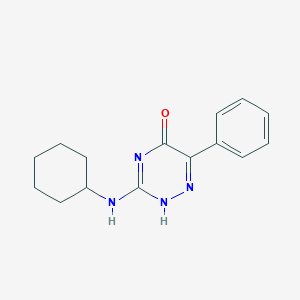
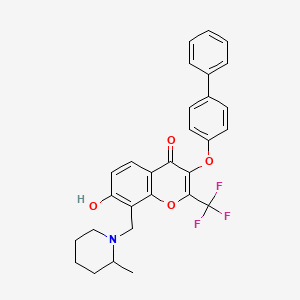
![8-[[Bis(prop-2-enyl)amino]methyl]-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one](/img/structure/B7774570.png)
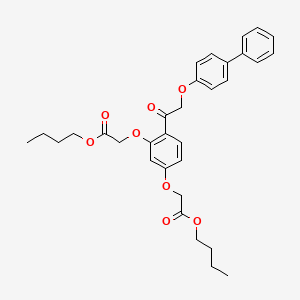
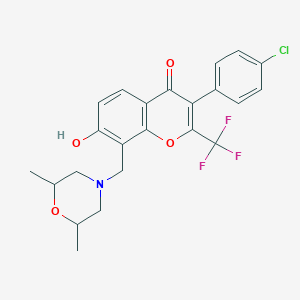
![2-([1,1'-biphenyl]-4-yloxy)-1-(2,4-bis((3-chlorobenzyl)oxy)phenyl)ethanone](/img/structure/B7774610.png)
